molecular formula C5H4BrClN2 B582578 3-Bromo-2-chloro-5-methylpyrazine CAS No. 1359828-82-2

3-Bromo-2-chloro-5-methylpyrazine

Cat. No.: B582578
CAS No.: 1359828-82-2
M. Wt: 207.455
InChI Key: YSIAGBFCCBWKPA-UHFFFAOYSA-N
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Scientific Research Applications

3-Bromo-2-chloro-5-methylpyrazine has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Bromo-2-chloro-5-methylpyrazine can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-2-chlorobenzene with 3-methylpyridine under appropriate conditions and catalysts . The reaction typically proceeds as follows:

    Reactants: 1-bromo-2-chlorobenzene and 3-methylpyridine.

    Catalyst: A suitable catalyst such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-150°C) for several hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The reaction mixture is usually subjected to purification steps such as distillation, crystallization, or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylpyrazine depends on its specific application and the target molecule. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards specific biological targets. The exact pathways and molecular interactions involved are often studied through structure-activity relationship (SAR) analysis and computational modeling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-methylpyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile functionalization and derivatization, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-bromo-2-chloro-5-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c1-3-2-8-5(7)4(6)9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIAGBFCCBWKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856683
Record name 3-Bromo-2-chloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359828-82-2
Record name Pyrazine, 3-bromo-2-chloro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359828-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-5-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-2-CHLORO-5-METHYLPYRAZINE
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